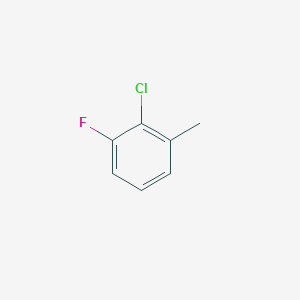

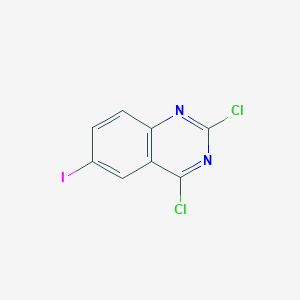

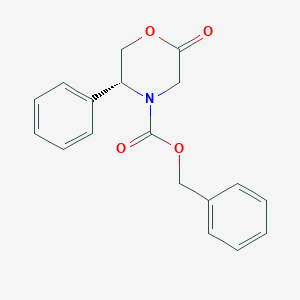

![molecular formula C8H4N2O B047179 Furo[3,2-c]pyridine-2-carbonitrile CAS No. 112372-13-1](/img/structure/B47179.png)

Furo[3,2-c]pyridine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Furo[3,2-c]pyridine-2-carbonitrile” is a chemical compound that belongs to the class of fused pyridine derivatives . These compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Synthesis Analysis

The synthesis of “Furo[3,2-c]pyridine-2-carbonitrile” involves several steps. One method involves the preparation of (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid from 5-[3-(tri-fluoromethyl)phenyl]furan-2-carbaldehyde under the Doebner’s conditions . The obtained acid is then converted to the corresponding azide, which is cyclized by heating in diphenyl ether to form 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one . This compound is then aromatized with phosphorus oxychloride to form the chloroderivative, which is reduced with H2NNH2-Pd/C to form the title compound .Molecular Structure Analysis

The molecular structure of “Furo[3,2-c]pyridine-2-carbonitrile” is characterized by a fused pyridine ring . The most common fused pyridine derivatives include furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines .Chemical Reactions Analysis

The chemical reactions involving “Furo[3,2-c]pyridine-2-carbonitrile” are diverse. For instance, it can be used to construct an AIE-active photosensitizer, named LIQ-TF, through an Rh-catalyzed tandem reaction . LIQ-TF shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .Safety And Hazards

将来の方向性

“Furo[3,2-c]pyridine-2-carbonitrile” and its derivatives have shown great potential in various applications. For instance, LIQ-TF, a derivative of “Furo[3,2-c]pyridine-2-carbonitrile”, could be used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria . Furthermore, furo[2,3-b]pyridine/pyrido[30,20:4,5]furo[3,2-d]pyrimidine with different substitutions has gained renewed interest as a template for drug discovery .

特性

IUPAC Name |

furo[3,2-c]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQJGFGWDBCUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549935 |

Source

|

| Record name | Furo[3,2-c]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridine-2-carbonitrile | |

CAS RN |

112372-13-1 |

Source

|

| Record name | Furo[3,2-c]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

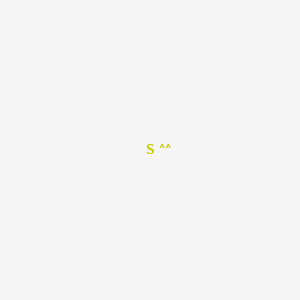

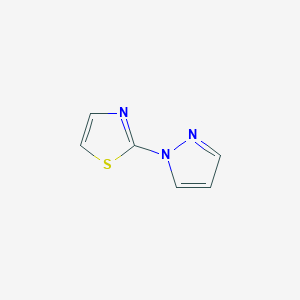

![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)

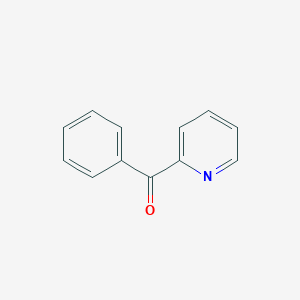

![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)